molecular formula C14H15ClN2 B3045762 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine CAS No. 113248-70-7

2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine

Cat. No. B3045762
CAS RN: 113248-70-7
M. Wt: 246.73 g/mol
InChI Key: LUNHCCVXOZOINB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine” are not well-documented .

Scientific Research Applications

Analytical Methods Development

Lin et al. (1998) developed a high-performance liquid chromatographic method for quantifying 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine and its metabolite in rat biofluids. This method was essential for preliminary analysis in pharmacokinetic studies, highlighting its utility in drug development and research (Lin et al., 1998).

Photochemical Studies

Draksharapu et al. (2012) described the photochemical behavior of related complexes in different solvents, contributing to understanding the molecular interactions and stability under various conditions (Draksharapu et al., 2012).

Biocatalysis and Green Chemistry

Chen et al. (2021) explored the use of Escherichia coli as a whole-cell catalyst in a liquid-liquid biphasic microreaction system for the synthesis of a derivative of 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine. This approach demonstrated a green, economic, and efficient synthetic process (Chen et al., 2021).

Complexation and Structural Studies

Research by Woo et al. (2011) and Singh et al. (2019) focused on the complexation of derivatives with metals like copper and palladium. These studies are crucial for understanding the structural and magnetic properties, which have implications in materials science and catalysis (Woo et al., 2011), (Singh et al., 2019).

Catalysis and Organic Synthesis

Nyamato et al. (2016) investigated nickel(II) complexes with amino-pyridine ligands for ethylene oligomerization, demonstrating the potential of these complexes in industrial catalysis (Nyamato et al., 2016).

Solubility Studies

Shakeel et al. (2014) measured the solubility of a derivative in various solvents, contributing to the understanding of its physical and chemical properties, essential for formulation development (Shakeel et al., 2014).

Polymerization Catalysts

Nayab et al. (2011) synthesized a zinc(II) complex with a related ligand and explored its use in polymerization, highlighting its potential application in materials science (Nayab et al., 2011).

Antimicrobial Studies

Bhuva et al. (2015) synthesized derivatives and assessed their biological activity against various microbes, providing insights into their potential therapeutic applications (Bhuva et al., 2015).

Molecular Docking and Antimicrobial Activity

Sivakumar et al. (2021) conducted molecular docking and antimicrobial activity studies on a related molecule, showcasing its potential in drug design and discovery (Sivakumar et al., 2021).

Ligand Exchange and Spin State Studies

Draksharapu et al. (2012) investigated ligand exchange and spin state equilibria of iron(II) complexes with related ligands, providing valuable information for understanding their chemical behavior (Draksharapu et al., 2012).

Antitumor Evaluation

Thapa et al. (2012) designed and synthesized derivatives for evaluating their antitumor properties, contributing to oncological research (Thapa et al., 2012).

Antioxidant Studies

Bekircan et al. (2008) synthesized new derivatives and evaluated their antioxidant properties, providing insights into their potential health benefits (Bekircan et al., 2008).

properties

IUPAC Name

2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2/c15-14-3-1-12(2-4-14)5-10-17-11-13-6-8-16-9-7-13/h1-4,6-9,17H,5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNHCCVXOZOINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNCC2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386034
Record name 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine

CAS RN

113248-70-7
Record name 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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